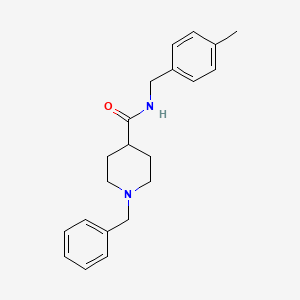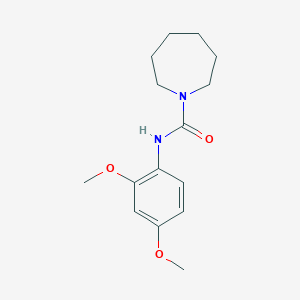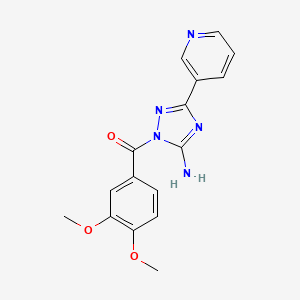![molecular formula C12H20N2O3 B5693867 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine](/img/structure/B5693867.png)
1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1'-[Oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine, also known as OxyBIS, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is widely used in the field of biochemistry and pharmacology due to its unique properties and mechanism of action.
作用机制
1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine works by forming covalent bonds between adjacent amino acid residues in proteins and nucleic acids. This cross-linking can lead to changes in the structure and function of these biomolecules, which can be used to study their properties and interactions. 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine has also been shown to inhibit the activity of certain enzymes by binding to their active sites.
Biochemical and Physiological Effects:
1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine has been shown to have a wide range of biochemical and physiological effects. It has been used to study the structure and function of various biomolecules, including DNA, RNA, and proteins. 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine has also been shown to affect the activity of certain enzymes and to inhibit the growth of certain cancer cells.
实验室实验的优点和局限性
One of the main advantages of 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine is its ability to cross-link proteins and nucleic acids, which can be used to study their properties and interactions. However, 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine can also lead to the formation of non-specific cross-links, which can complicate data interpretation. Additionally, 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine can be toxic to cells at high concentrations, which can limit its use in certain experiments.
未来方向
There are several potential future directions for the use of 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine in scientific research. One area of interest is the development of new methods for the selective cross-linking of specific proteins and nucleic acids. Another area of interest is the use of 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine in the study of protein-protein interactions and the identification of potential drug targets. Additionally, 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine may have applications in the development of new cancer therapies and the study of DNA damage and repair mechanisms.
Conclusion:
In conclusion, 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has unique properties and mechanism of action that make it a valuable tool for studying the structure and function of biomolecules. While 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine has several advantages, it also has limitations that must be considered when designing experiments. Overall, 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine has the potential to contribute to the development of new therapies and the understanding of fundamental biological processes.
合成方法
The synthesis of 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine involves the reaction of 2,2'-dipyrrylmethane with ethyl glyoxylate in the presence of a catalyst. The resulting product is then treated with hydrogen peroxide to form 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine. This synthesis method has been optimized to obtain a high yield of 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine with minimal impurities.
科学研究应用
1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine has been widely used in scientific research due to its ability to cross-link proteins and nucleic acids. This property has been used to study the structure and function of various biomolecules, including DNA, RNA, and proteins. 1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine has also been used to study protein-protein interactions and to identify potential drug targets.
属性
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethoxy)-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c15-11(13-5-1-2-6-13)9-17-10-12(16)14-7-3-4-8-14/h1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUNBRLPFPZQLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COCC(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Oxo-2-pyrrolidin-1-ylethoxy)-1-pyrrolidin-1-ylethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(acetylamino)-4-chlorophenyl]-2-phenylacetamide](/img/structure/B5693810.png)



![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime]](/img/structure/B5693842.png)



![5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693890.png)
amino]acetyl}oxy)-2-pyridinecarboximidamide](/img/structure/B5693893.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5693895.png)

![3-amino-6-methyl-4-(2-thienyl)-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carboxamide](/img/structure/B5693903.png)